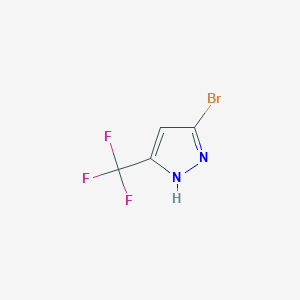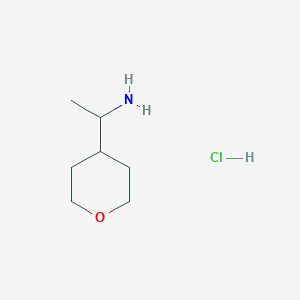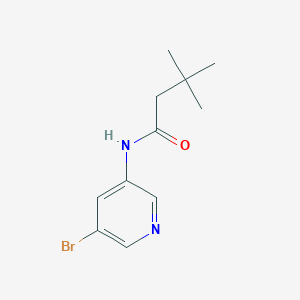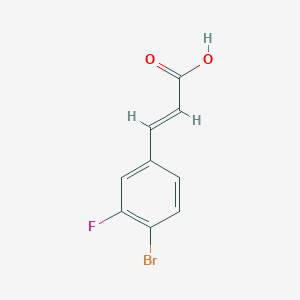
3-Bromo-5-(trifluorométhyl)-1H-pyrazole
Vue d'ensemble
Description
“3-Bromo-5-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C6H3BrF3N . It has a molecular weight of 225.99 . This compound is typically used in laboratory settings .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(trifluoromethyl)-1H-pyrazole” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted at the 3rd position by a bromine atom and at the 5th position by a trifluoromethyl group .
Physical and Chemical Properties Analysis
“3-Bromo-5-(trifluoromethyl)-1H-pyrazole” is a solid substance . It has a melting point of 44-46 °C .
Applications De Recherche Scientifique
Recherche anticancéreuse
Ce composé est utilisé dans la préparation de nouveaux analogues de la chaîne latérale de l'épothilone B qui pourraient avoir un potentiel en tant qu'agents anticancéreux. Les épothilones sont une classe d'agents stabilisateurs des microtubules puissants et se sont avérés prometteurs pour surmonter la résistance au paclitaxel et au docétaxel dans les cellules cancéreuses .
Antagonistes de la voie Hedgehog
Il est également utilisé dans la synthèse d'antagonistes de Hedgehog. La voie de signalisation Hedgehog joue un rôle crucial dans la différenciation et la prolifération cellulaires, et son activation aberrante a été impliquée dans le développement de divers cancers .
Recherche en physique quantique
Bien que non mentionné directement, des composés comme le 3-Bromo-5-(trifluorométhyl)-1H-pyrazole pourraient potentiellement être utilisés dans la recherche en physique quantique, où le refroidissement des molécules à une température proche du zéro absolu peut les amener à former un seul état quantique, utile pour explorer la physique exotique .
Capteurs optiques-chimiques
Bien que non spécifique au This compound, des composés apparentés ont été utilisés dans le développement de capteurs optiques-chimiques pour détecter des substances comme le 2-furfuraldéhyde (2-FAL), qui a des applications dans la surveillance de la santé et industrielle .
Safety and Hazards
“3-Bromo-5-(trifluoromethyl)-1H-pyrazole” is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Mécanisme D'action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function . The trifluoromethyl group often enhances the compound’s binding affinity and selectivity .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets .
Analyse Biochimique
Biochemical Properties
3-Bromo-5-(trifluoromethyl)-1H-pyrazole plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, 3-Bromo-5-(trifluoromethyl)-1H-pyrazole has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter signaling pathways and affect cellular processes . Additionally, it can bind to specific proteins, modifying their conformation and function, thereby impacting various biochemical pathways.
Cellular Effects
The effects of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole on cells are diverse and depend on the cell type and concentration usedFor example, 3-Bromo-5-(trifluoromethyl)-1H-pyrazole has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . By altering this pathway, the compound can induce changes in gene expression and cellular responses, leading to various physiological effects.
Molecular Mechanism
At the molecular level, 3-Bromo-5-(trifluoromethyl)-1H-pyrazole exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, 3-Bromo-5-(trifluoromethyl)-1H-pyrazole can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes. For example, high doses of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole have been associated with toxicity and adverse effects, such as liver damage and alterations in metabolic function . It is essential to determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
3-Bromo-5-(trifluoromethyl)-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s activity and duration of action, as well as its potential toxicity.
Transport and Distribution
The transport and distribution of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole within cells and tissues are critical factors that determine its biological effects. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, 3-Bromo-5-(trifluoromethyl)-1H-pyrazole can localize to various cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 3-Bromo-5-(trifluoromethyl)-1H-pyrazole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Propriétés
IUPAC Name |
3-bromo-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2/c5-3-1-2(9-10-3)4(6,7)8/h1H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULONMXISWOZBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93608-11-8 | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1h-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445347.png)



![[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol](/img/structure/B1445356.png)
![5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445357.png)
![9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1445360.png)



![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B1445364.png)
![[4-(Adamantan-1-yl)phenyl]boronic acid](/img/structure/B1445365.png)

